3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)PROPANAMIDE
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Overview
Description
3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)PROPANAMIDE is a complex organic compound that features a unique combination of oxazole, furan, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and oxadiazole intermediates, followed by their coupling with the furan derivative. The final step involves the formation of the propanamide linkage under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols .
Scientific Research Applications
3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-5-FLUOROBENZOIC ACID: This compound shares the oxazole ring but differs in its functional groups and overall structure.
(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-[4-(4-PHENYLMETHOXYPHENYL)PIPERAZIN-1-YL]METHANONE: Another compound with the oxazole ring, but with different substituents and applications.
Uniqueness
The uniqueness of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)PROPANAMIDE lies in its combination of oxazole, furan, and oxadiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-13-16(14(2)28-24-13)9-10-19(26)22-17-7-4-3-6-15(17)12-20-23-21(25-29-20)18-8-5-11-27-18/h3-8,11H,9-10,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYQUARWKOGWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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